(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
Overview
Description
- (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane is a chiral compound with the molecular formula C13H18ClNOSi.
- It is a mixture of diastereomers.
- The compound is used as a reagent in enantioselective allylation reactions.
Synthesis Analysis
- Unfortunately, I couldn’t find specific details about the synthesis of this compound in the available sources.
Molecular Structure Analysis
- The molecular formula is C13H18ClNOSi.
- It is a silacyclopentane derivative with an allyl group and a chloro substituent.
- The compound exists as a mixture of diastereomers.
Chemical Reactions Analysis
- (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane can participate in enantioselective allylation reactions, especially with aldehydes.
Physical And Chemical Properties Analysis
- Form: Liquid
- Optical activity: [α]20/D 72.5°, c = 0.6 in ethanol (200 proof)
- Refractive index (n20/D): 1.517
- Boiling point: 120°C/5 mmHg
- Density: 1.095 g/mL at 25°C
Scientific Research Applications
Aminomercuration-Demercuration Reactions
A study by Voronkov et al. (1987) demonstrates the aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes as a route to azasilacycloalkanes, highlighting a methodology for obtaining 3,3-Dimethyl-1-phenyl-1-aza-3-silacyclopentane and its trimethyl counterpart through reactions involving dimethyl(chloromethyl)vinylsilane and dimethyl(chloromethyl)allylsilane with aniline. This process underscores the versatility of silacyclopentane derivatives in synthesizing complex organosilicon compounds through mercury-mediated transformations (Voronkov, Kirpichenko, Abrosimova, Albanov, Keiko, & Lavrent’yev, 1987).
Intramolecular Allyl-Migration Reaction
Jung et al. (2004) explored the aluminum chloride-catalyzed intramolecular allyl-migration reaction of allyl(chloromethyl)silanes, leading to the formation of (3-butenyl)diorganochlorosilanes. This study illustrates the potential of using allyl(chloromethyl)diorganosilanes in allylic rearrangement reactions, providing insights into the synthesis of complex silacyclopentane derivatives through intramolecular cyclization and subsequent trapping of intermediates (Jung, Park, Yoo, Tamao, & Jung, 2004).
Synthesis of 1-Oxa-2-Silacyclopentane Derivatives
Research by Safa et al. (2008) presents a straightforward route for synthesizing some 1-oxa-2-silacyclopentane derivatives, showcasing the reactivity of tris(dimethylsilyl)methyl lithium with various glycidyl ethers. This synthesis pathway highlights the utility of 1-oxa-2-silacyclopentane derivatives as intermediates in the production of more complex organosilicon structures, further expanding the applicability of these compounds in organic synthesis (Safa, Shahrivar, Tofangdarzadeh, & Hassanpour, 2008).
Safety And Hazards
- No specific safety information is available for this compound.
- Always handle chemicals with proper precautions and follow safety guidelines.
Future Directions
- Further research could explore its applications in asymmetric synthesis and investigate its potential as a chiral building block.
Please note that the information provided is based on available data, and additional research may be needed for a more comprehensive analysis. If you have any specific papers or sources you’d like me to analyze, please provide them, and I’ll incorporate them into the analysis.
properties
IUPAC Name |
(4S,5S)-2-chloro-3,4-dimethyl-5-phenyl-2-prop-2-enyl-1,3,2-oxazasilolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNOSi/c1-4-10-17(14)15(3)11(2)13(16-17)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3/t11-,13+,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCRAANIMMYPDV-APBZJUGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438299 | |
Record name | (4S,5S)-2-Chloro-3,4-dimethyl-5-phenyl-2-(prop-2-en-1-yl)-1,3,2-oxazasilolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane | |
CAS RN |
447440-43-9 | |
Record name | (4S,5S)-2-Chloro-3,4-dimethyl-5-phenyl-2-(prop-2-en-1-yl)-1,3,2-oxazasilolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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